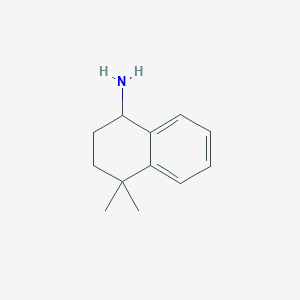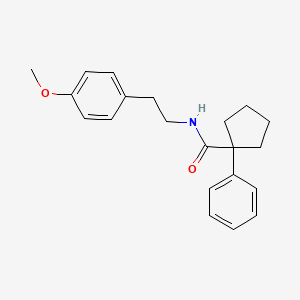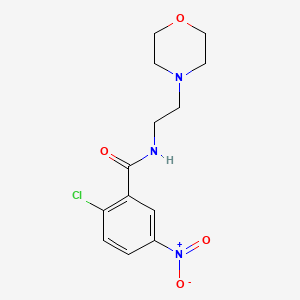
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Stereoselective Reductions 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives are key synthetic intermediates for bioactive compounds. For instance, the acylation of optically pure derivatives followed by oxidation and reduction steps yields aminonaphthyl alcohols, mainly in cis-form. These compounds are crucial for the synthesis of a variety of bioactive molecules (Men Wei-dong, 2013).
Chemical Synthesis Processes The compound has been used in the synthesis of various bioactive molecules through multistep chemical processes. An example includes the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, highlighting the versatility of the compound in chemical synthesis (S. Göksu et al., 2003).
Pharmacology and Biological Activities Studies have indicated that derivatives of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine show potential in pharmacological applications. For instance, some compounds exhibit dopaminergic activity, which can be relevant in the development of new drugs targeting dopamine receptors (J. Mcdermed et al., 1975).
Molecular Design and Drug Development This compound plays a significant role in drug development, particularly in designing molecules with specific binding and activity profiles at various receptors. It serves as a foundation for exploring structural requirements and affinities in novel drug compounds, which is crucial for targeted therapeutic applications (F. Berardi et al., 1998).
Chemical Reactions and Mechanisms The compound has been extensively studied in various chemical reactions, such as bromination, reduction, and cyclodimerization. These studies contribute to a deeper understanding of the chemical behavior of tetrahydronaphthalen derivatives and their potential applications in synthetic chemistry (M. Novi et al., 1979).
properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6,11H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWSVQOVSHHKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC=CC=C21)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2470847.png)
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2470848.png)



![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)
![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)
![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)
![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)

![3-(4-bromophenyl)-9-(2-fluorobenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2470862.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2470864.png)

